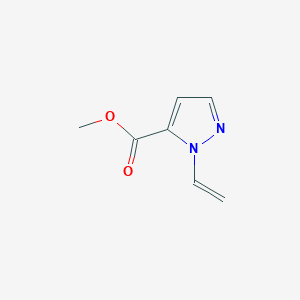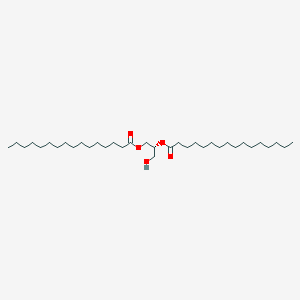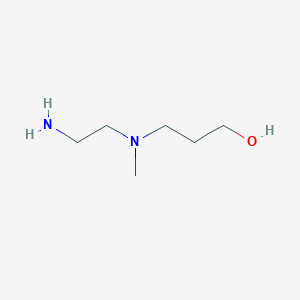
3-((2-Aminoethyl)(methyl)amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Aminoethyl(methyl)amino]propan-1-ol is an organic compound with the molecular formula C6H16N2O. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Industrial Production Methods
In an industrial setting, the production of 3-[2-Aminoethyl(methyl)amino]propan-1-ol involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient purification processes such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Aminoethyl(methyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-[2-Aminoethyl(methyl)amino]propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 3-[2-Aminoethyl(methyl)amino]propan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylpropan-1-ol: Another alkanolamine with similar properties but different molecular structure.
3-(2-Aminoethylamino)propyltrimethoxysilane: A compound with similar functional groups but used primarily in material science.
Uniqueness
3-[2-Aminoethyl(methyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
118646-21-2 |
|---|---|
Molekularformel |
C6H16N2O |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
3-[2-aminoethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-8(5-3-7)4-2-6-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
BGBRROYMRJIQFT-UHFFFAOYSA-N |
SMILES |
CN(CCCO)CCN |
Kanonische SMILES |
CN(CCCO)CCN |
Synonyme |
1-Propanol,3-[(2-aminoethyl)methylamino]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


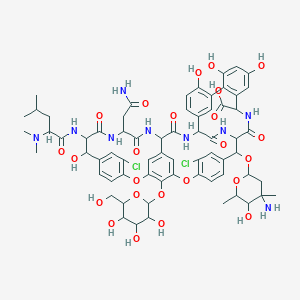

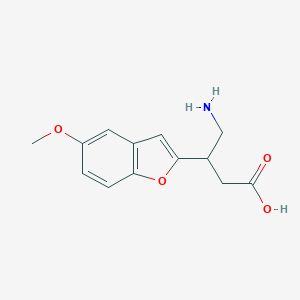

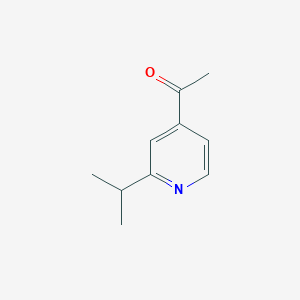
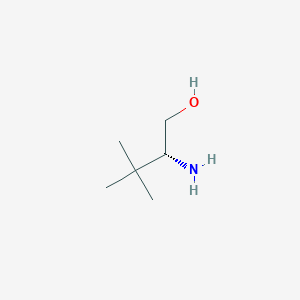
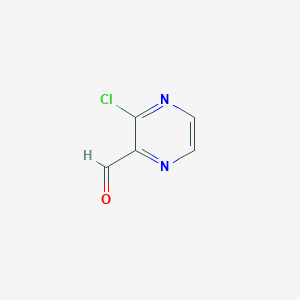



![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
